3-Methoxy-4-pyrrolidinylmethyldibenzofuran
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Overview
Description
1-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)pyrrolidine is a compound that belongs to the class of dibenzofuran derivatives. . This compound, in particular, features a methoxy group at the 3-position of the dibenzofuran ring and a pyrrolidine moiety attached to the 4-position via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)pyrrolidine typically involves the formylation of 2-methoxydibenzo[b,d]furan followed by a series of reactions to introduce the pyrrolidine moiety. One common method involves the use of α,α-dichloromethyl methyl ether and tin (IV) chloride to formylate 2-methoxydibenzo[b,d]furan, yielding a mixture of aldehydes . The aldehyde can then be subjected to reductive amination with pyrrolidine to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The aldehyde intermediate can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the aldehyde intermediate can produce an alcohol.
Scientific Research Applications
1-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)pyrrolidine has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methoxydibenzo[b,d]furan: A precursor in the synthesis of the target compound.
4-Methoxydibenzo[b,d]furan: Another isomer with similar structural features.
Dibenzofuran: The parent compound without the methoxy and pyrrolidine substituents.
Uniqueness
1-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)pyrrolidine is unique due to the presence of both the methoxy group and the pyrrolidine moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity in medicinal chemistry .
Properties
CAS No. |
42840-17-5 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-[(3-methoxydibenzofuran-4-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C18H19NO2/c1-20-16-9-8-14-13-6-2-3-7-17(13)21-18(14)15(16)12-19-10-4-5-11-19/h2-3,6-9H,4-5,10-12H2,1H3 |
InChI Key |
ZFSBQYGDFHMZKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCCC4 |
Origin of Product |
United States |
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